Fmoc-D-Asp-NH2: A Technical Guide for Researchers
Fmoc-D-Asp-NH2: A Technical Guide for Researchers
Introduction
Fmoc-D-Asp-NH2, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-amide, is a pivotal building block in modern peptide chemistry.[1] As a protected derivative of the non-canonical D-enantiomer of aspartic acid, it is instrumental in the solid-phase peptide synthesis (SPPS) of peptides with unique structural and biological properties.[2] The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity, making them valuable in the development of therapeutic peptides, neuropeptides, and other bioactive agents.[2][3]
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving Fmoc-D-Asp-NH2. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Core Chemical Properties
The fundamental chemical and physical properties of Fmoc-D-Asp-NH2 are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 200335-41-7 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][4] |
| Molecular Weight | 354.36 g/mol | [1][4][5] |
| Appearance | White to off-white powder | N/A |
| Purity (typical) | ≥98.0% (HPLC) | [2][4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other common organic solvents. | [2][5] |
| Storage Conditions | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C. | [4][5] |
| Topological Polar Surface Area (TPSA) | 119 Ų | [1] |
| XLogP3 | 2.9 | [1] |
Chemical Structure
Fmoc-D-Asp-NH2 consists of a D-aspartic acid core where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the α-carboxyl group is an amide (-NH2). The side-chain β-carboxyl group remains free. This structural arrangement is essential for its function in stepwise peptide synthesis.
Caption: 2D representation of the Fmoc-D-Asp-NH2 molecule.
Experimental Protocols
Fmoc-D-Asp-NH2 is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the standard experimental procedures for its use and characterization.
Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The core principle of Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group's lability to basic conditions, while stable to the acidic conditions used for final cleavage from most resins, is the cornerstone of this strategy.[2][6]
Workflow for Incorporating Fmoc-D-Asp-NH2:
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for a Manual Coupling Step:
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-20 minutes to remove the Fmoc group from the resin-bound amine. Drain and repeat once.[7][8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Asp-NH2 (3-5 equivalents relative to resin loading), an activating agent like HATU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[7]
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.[7]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). A Kaiser test should now be negative, indicating complete coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Note on a potential side reaction: Aspartimide formation is a known side reaction during Fmoc-SPPS involving aspartic acid, which can be minimized by using optimized coupling reagents and deprotection conditions, such as adding HOBt to the piperidine solution.[6][9]
Purification by Reverse-Phase HPLC (RP-HPLC)
After cleavage from the resin, the crude peptide containing the D-Asp-NH2 residue must be purified. RP-HPLC is the standard method.
Typical Protocol:
-
System: A preparative or semi-preparative HPLC system.[8]
-
Column: C18 stationary phase (e.g., Phenomenex Luna C18).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[10]
-
Gradient: A linear gradient from ~5% B to 60-95% B over 30-45 minutes is typical for many peptides. The exact gradient must be optimized based on the hydrophobicity of the full peptide.[8][10]
-
Flow Rate: Dependent on column size (e.g., 4.0 mL/min for semi-preparative).[8]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze fractions for purity by analytical RP-HPLC and for mass by mass spectrometry.
-
Pool pure fractions and lyophilize to obtain the final peptide powder.
-
Structural Analysis
Confirming the identity and purity of Fmoc-D-Asp-NH2 or a peptide containing it is crucial. Mass spectrometry and NMR spectroscopy are the primary analytical techniques.[2]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI-MS) is commonly used. It provides the mass-to-charge ratio (m/z) of the molecule.
-
Expected Result for Fmoc-D-Asp-NH2: The expected monoisotopic mass is 354.12 Da.[1] In positive ion mode, a primary ion peak at m/z = 355.13 [M+H]⁺ would be expected.
-
For Peptides: MS is used to verify the mass of the final purified peptide, confirming the successful incorporation of all amino acids. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the D-Asp-NH2 residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure by analyzing the local electronic environment of each atom.
-
Techniques: ¹H NMR and ¹³C NMR are standard.[2]
-
Expected ¹H NMR Signals for Fmoc-D-Asp-NH2:
-
Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm corresponding to the fluorenyl group of Fmoc.[11][12]
-
Amide Protons: Broad signals for the side-chain amide (-CONH₂) and the backbone amide (-NH-Fmoc). Their chemical shifts are variable and depend on solvent and concentration.[11][12]
-
α-Proton (Hα): A multiplet around δ 4.2-4.6 ppm.
-
β-Protons (Hβ): Two diastereotopic protons appearing as multiplets (likely a pair of doublets of doublets) around δ 2.5-3.0 ppm.
-
Fmoc CH and CH₂ Protons: Signals around δ 4.1-4.4 ppm.[13]
-
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (~170-175 ppm), aromatic carbons (~120-145 ppm), and aliphatic carbons (~40-70 ppm), consistent with the structure.[14]
Biological Relevance and Signaling
While Fmoc-D-Asp-NH2 is a synthetic building block, its importance lies in its ability to introduce D-aspartic acid (D-Asp) into peptides. D-Asp is an endogenous amino acid found in neuroendocrine tissues of vertebrates, where it plays significant physiological roles.[15][16][17]
Key Biological Functions of D-Aspartic Acid:
-
Neurotransmission: D-Asp can act as an endogenous neurotransmitter, stimulating neuronal transmission in a manner similar to NMDA.[15]
-
Hormone Regulation: D-Asp is a key regulator in the hypothalamus-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[15][17]
-
Steroidogenesis: In the testes, LH stimulates Leydig cells to produce testosterone. D-Asp has been shown to accumulate in the testes and upregulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a key factor in testosterone synthesis.[15][16]
The use of Fmoc-D-Asp-NH2 allows for the synthesis of peptide analogs that can mimic or antagonize these natural pathways, making it a valuable tool in drug discovery for reproductive health, neurological disorders, and endocrinology.[2]
Signaling Pathway of D-Aspartic Acid in Hormone Release:
Caption: Role of D-Aspartic Acid in the HPG axis.
References
- 1. echemi.com [echemi.com]
- 2. Fmoc-D-Asp-NH2|CAS 200335-41-7|For Research [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc-Asp-NH2 = 98.0 200335-40-6 [sigmaaldrich.com]
- 5. Fmoc-Asp-NH2 | TargetMol [targetmol.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. youtube.com [youtube.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. examine.com [examine.com]
- 16. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
